5-bromo-1H-indazole
Overview
Description
Synthesis Analysis
The synthesis of 5-bromo-1H-indazole involves various strategies, including regioselective protection and subsequent amine coupling reactions. For example, under mildly acidic conditions, regioselective protection at N-2 of indazoles occurs, whereas thermodynamic conditions lead to protection at N-1. This regioselectivity is crucial for subsequent functionalization steps, such as Buchwald reactions, to generate novel indazole derivatives (Slade et al., 2009).
Molecular Structure Analysis
The molecular structure of 5-bromo-1H-indazole derivatives has been characterized through various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR spectroscopy. Crystallographic studies provide detailed insights into the molecular conformation, bond lengths, and angles. For instance, the crystal structure analysis of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, reveals two symmetry-independent molecules with no significant differences in their molecular geometry, showcasing the stability of the indazole core in solid state (Anuradha et al., 2014).
Chemical Reactions and Properties
5-bromo-1H-indazole participates in various chemical reactions, leveraging the bromine atom for nucleophilic substitution or coupling reactions. For example, it can undergo copper-catalyzed one-pot, three-component reactions to synthesize 2H-indazoles, highlighting its versatility in forming C-N and N-N bonds. This method demonstrates broad substrate scope and functional group tolerance, making it an efficient approach to synthesize indazole derivatives (Kumar et al., 2011).
Scientific Research Applications
Specific Scientific Field
Chemistry of Heterocyclic Compounds
Summary of the Application
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Methods of Application or Experimental Procedures
The synthesis of 1H- and 2H-indazoles involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
Application of 5-bromo-indazole-3-carboxamide
Specific Scientific Field
Summary of the Application
5-bromo-indazole-3-carboxamide is a synthetic cannabinoid receptor agonist (SCRA). It is a new psychoactive substance (NPS) that has emerged on the recreational drug market .
Methods of Application or Experimental Procedures
The compound was detected in seized samples from Scottish prisons, Belgian customs, and US forensic casework .
Results or Outcomes
The study reports the first SCRAs to be detected with a bromide at the 5 position (50Br) on the phenyl ring of the indazole core and without a tail moiety .
Indazoles in Anticancer Drugs
Specific Scientific Field
Summary of the Application
Indazole derivatives are found in several recently marketed drugs . For example, niraparib , an anticancer drug used for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast, and prostate cancer, contains an indazole structural motif .
Methods of Application or Experimental Procedures
The synthesis of indazole derivatives involves various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions .
Results or Outcomes
Niraparib has been widely used as an anticancer drug, demonstrating the potential of indazole derivatives in the field of oncology .
Indazoles in Renal Cell Carcinoma Treatment
Specific Scientific Field
Summary of the Application
Pazopanib , a tyrosine kinase inhibitor approved by the FDA for renal cell carcinoma, contains an indazole structural motif .
Methods of Application or Experimental Procedures
The synthesis of indazole derivatives involves various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions .
Results or Outcomes
Pazopanib has been effective in the treatment of renal cell carcinoma, further highlighting the importance of indazole derivatives in medicinal chemistry .
Indazoles in Anti-Inflammatory Drugs
Specific Scientific Field
Summary of the Application
Indazole derivatives are known to possess anti-inflammatory properties . They are used in the synthesis of drugs that help in reducing inflammation in the body .
Methods of Application or Experimental Procedures
The synthesis of indazole derivatives involves various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions .
Results or Outcomes
The anti-inflammatory properties of indazole derivatives have been beneficial in the treatment of various inflammatory conditions .
Indazoles in Anti-Arrhythmic Drugs
Specific Scientific Field
Summary of the Application
Indazole derivatives are used in the synthesis of anti-arrhythmic drugs . These drugs are used to treat and prevent irregular heartbeats .
Methods of Application or Experimental Procedures
The synthesis of indazole derivatives involves various strategies, including transition metal-catalyzed reactions and reductive cyclization reactions .
Results or Outcomes
The anti-arrhythmic properties of indazole derivatives have been beneficial in the treatment of various heart conditions .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid dust formation, use only under a chemical fume hood, and do not breathe dust, vapor, mist, or gas .
Future Directions
The synthesis of 1H-indazole has been a topic of interest in recent years . The development of new synthetic methods, such as the hydrogen bond propelled mechanism, opens up new possibilities for the synthesis of indazole derivatives . The wide range of biological activities exhibited by indazole derivatives suggests that these compounds have potential for the development of new therapeutic agents .
properties
IUPAC Name |
5-bromo-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVHMYNPQCLUNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354020 | |
Record name | 5-bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-indazole | |
CAS RN |
53857-57-1 | |
Record name | 5-bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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